KadcoccinoneA
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Overview
Description
KadcoccinoneA is a lanostane-type triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the many structurally diverse and biologically active compounds found in this plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneA involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the lanostane skeleton, followed by specific functional group modifications to achieve the desired structure. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and purification processes. The scalability of these methods is a key area of ongoing research.
Chemical Reactions Analysis
Types of Reactions: KadcoccinoneA undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
KadcoccinoneA has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lanostane-type triterpenoids and their chemical properties.
Biology: Investigated for its potential anti-inflammatory, anti-tumor, and anti-HIV activities.
Mechanism of Action
The mechanism of action of KadcoccinoneA involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide (NO) and other inflammatory mediators, which contributes to its anti-inflammatory effects . Additionally, this compound may exert its anti-tumor effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
KadcoccinoneA is unique among lanostane-type triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Kadsulignan M: Known for its anti-HIV activity.
Cycloartane-type triterpenoids: Exhibiting significant anti-tumor and antioxidant effects.
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C32H48O5 |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(E,4S,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-18(15-22(34)16-19(2)29(35)36)23-11-13-31(7)24-9-10-27-30(5,6)28(37-21(4)33)12-14-32(27,8)26(24)17-25(31)20(23)3/h9,16,18,22-23,25-28,34H,3,10-15,17H2,1-2,4-8H3,(H,35,36)/b19-16+/t18-,22+,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
InChI Key |
PATMQWJBKLRRDH-QWODCRRYSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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